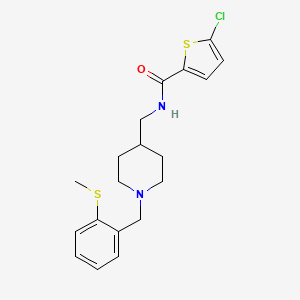

5-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

CAS No.: 1235362-25-0

Cat. No.: VC4293758

Molecular Formula: C19H23ClN2OS2

Molecular Weight: 394.98

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1235362-25-0 |

|---|---|

| Molecular Formula | C19H23ClN2OS2 |

| Molecular Weight | 394.98 |

| IUPAC Name | 5-chloro-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C19H23ClN2OS2/c1-24-16-5-3-2-4-15(16)13-22-10-8-14(9-11-22)12-21-19(23)17-6-7-18(20)25-17/h2-7,14H,8-13H2,1H3,(H,21,23) |

| Standard InChI Key | KDSISHYQKIXPRM-UHFFFAOYSA-N |

| SMILES | CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC=C(S3)Cl |

Introduction

Synthesis Pathway

The synthesis of this compound likely involves multi-step organic transformations, including:

-

Formation of the Thiophene Core:

-

The thiophene ring can be chlorinated at position 5 using reagents like N-chlorosuccinimide (NCS) under controlled conditions.

-

-

Amidation Reaction:

-

The carboxylic acid derivative of the thiophene ring can be converted into the corresponding carboxamide using coupling agents such as carbodiimides (e.g., EDC or DCC).

-

-

Substitution on Piperidine:

-

The piperidine scaffold can be functionalized by introducing the benzyl group containing the methylthio substituent through nucleophilic substitution or reductive amination.

-

-

Final Assembly:

-

The functionalized piperidine can be coupled with the thiophene carboxamide to yield the target compound.

-

Analytical Characterization

To confirm the structure and purity of this compound, several analytical techniques are typically employed:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | To identify hydrogen and carbon environments within the molecule (e.g., and ). |

| Mass Spectrometry | To determine molecular weight and fragmentation patterns. |

| Infrared (IR) Spectroscopy | To confirm functional groups such as amides and thioethers. |

| X-ray Crystallography | For detailed structural elucidation if crystalline forms are available. |

Potential Applications

The structural features of this compound suggest its potential utility in various domains:

-

Pharmacological Research:

-

The presence of a thiophene ring and piperidine moiety indicates possible activity as a receptor modulator or enzyme inhibitor.

-

Compounds with similar scaffolds have been explored for anti-inflammatory, anticancer, and antimicrobial activities.

-

-

Drug Discovery:

-

The methylthio group may enhance lipophilicity, aiding in membrane permeability.

-

The carboxamide functionality provides opportunities for hydrogen bonding interactions with biological targets.

-

-

Molecular Docking Studies:

-

This compound could be evaluated in silico for binding affinity to specific protein targets, such as kinases or GPCRs.

-

Comparative Analysis with Related Compounds

To better understand its significance, comparisons can be made with structurally related compounds:

Future Prospects

Further research on this compound could include:

-

In Vitro Biological Activity Testing:

-

Screening against cancer cell lines or microbial strains to identify potential therapeutic effects.

-

-

Structure-Activity Relationship (SAR) Studies:

-

Modifying substituents on the thiophene or piperidine rings to optimize activity and reduce toxicity.

-

-

Pharmacokinetics Evaluation:

-

Assessing absorption, distribution, metabolism, and excretion (ADME) properties through computational models or animal studies.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume